An In-Depth Technical Guide to 3-Bromoisoxazolo[5,4-b]pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Bromoisoxazolo[5,4-b]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromoisoxazolo[5,4-b]pyridine (CAS 864872-31-1), a key heterocyclic building block in medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document consolidates available information and presents a scientifically grounded, hypothetical synthesis protocol. It covers the compound's physicochemical properties, a detailed step-by-step synthesis based on established chemical transformations, its expected reactivity, and its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists working with isoxazolopyridine scaffolds.
Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Core
The isoxazolo[5,4-b]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structure, which incorporates both an isoxazole and a pyridine ring, is frequently found in pharmacologically active compounds. This framework is recognized for a remarkable variety of biological activities, with derivatives showing potential as antitumor, antibacterial, and anti-inflammatory agents[1]. The structural similarity of such fused pyridine systems to endogenous purine bases like adenine and guanine is a key factor contributing to their diverse biological activities[1].
3-Bromoisoxazolo[5,4-b]pyridine, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives. The bromine atom at the 3-position provides a reactive handle for introducing various functional groups through cross-coupling reactions or nucleophilic substitutions, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
Physicochemical Properties
Precise experimental data for 3-Bromoisoxazolo[5,4-b]pyridine is not widely available in peer-reviewed literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized. Researchers should verify these properties upon synthesis and purification.
| Property | Value | Source |
| CAS Number | 864872-31-1 | Commercial Suppliers |
| Molecular Formula | C₆H₃BrN₂O | Calculated |
| Molecular Weight | 199.00 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Purity | Typically >95% | Commercial Suppliers |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy |
Synthesis Protocol: A Proposed Route via Sandmeyer Reaction
While a specific published synthesis for 3-Bromoisoxazolo[5,4-b]pyridine is not readily found, a highly plausible and scientifically sound method involves the diazotization of the corresponding amine, 3-aminoisoxazolo[5,4-b]pyridine, followed by a Sandmeyer reaction. This approach is a cornerstone of heterocyclic chemistry for the conversion of amino groups to various functionalities, including halogens.
The synthesis can be logically divided into two main stages:
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Synthesis of the precursor, 3-aminoisoxazolo[5,4-b]pyridine.
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Conversion of the amino group to a bromo group via the Sandmeyer reaction.
Caption: Proposed two-stage synthesis of 3-Bromoisoxazolo[5,4-b]pyridine.
Stage 1: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine
The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been reported in the literature and serves as the crucial starting point.
Experimental Protocol:
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Step 1: Synthesis of 2-Hydrazino-3-nitropyridine.
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To a solution of 2-chloro-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
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Stir the reaction mixture for a specified time (typically several hours) until the starting material is consumed (monitor by TLC).
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The resulting precipitate of 2-hydrazino-3-nitropyridine is collected by filtration, washed with cold ethanol, and dried under vacuum. Causality: The highly nucleophilic hydrazine displaces the chloride at the activated 2-position of the pyridine ring.
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Step 2: Cyclization to form 3-Aminoisoxazolo[5,4-b]pyridine.
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A mixture of 2-hydrazino-3-nitropyridine and a suitable cyclizing agent (e.g., ethyl acetoacetate or another 1,3-dicarbonyl compound) in a high-boiling solvent like acetic acid is heated under reflux.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, followed by filtration and purification, typically by recrystallization. Causality: This step involves a condensation and subsequent intramolecular cyclization, where the hydrazine and the dicarbonyl compound form the isoxazole ring fused to the pyridine core.
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Stage 2: Sandmeyer Bromination to 3-Bromoisoxazolo[5,4-b]pyridine
This protocol is a well-established method for converting aromatic amines to aryl bromides.
Experimental Protocol:
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Step 1: Diazotization of 3-Aminoisoxazolo[5,4-b]pyridine.
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Dissolve 3-aminoisoxazolo[5,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr), typically around 48%.
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt. Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms a diazonium salt, which is a highly reactive intermediate and an excellent leaving group (N₂). The low temperature is critical to prevent premature decomposition of the unstable diazonium salt.
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Step 2: Copper(I) Bromide Mediated Bromination.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
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Slowly add the cold diazonium salt solution from the previous step to the CuBr solution with stirring.
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A vigorous evolution of nitrogen gas should be observed.
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After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) until the gas evolution ceases.
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Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization. Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt and facilitates the substitution of the diazo group with a bromide ion. This is a radical-nucleophilic aromatic substitution mechanism.
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Reactivity and Potential Applications
The bromine atom at the 3-position of the isoxazolo[5,4-b]pyridine ring system makes it a valuable synthon for a variety of chemical transformations.
Caption: Key reactions of 3-Bromoisoxazolo[5,4-b]pyridine.
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Cross-Coupling Reactions: This is arguably the most significant application. The bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
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Stille Coupling: Reaction with organostannanes.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted amino-isoxazolopyridines.
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These reactions are fundamental in modern drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
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Nucleophilic Aromatic Substitution (SNA_r): While less common for bromo substituents compared to chloro or fluoro analogs in electron-deficient systems, under certain conditions (strong nucleophiles, high temperatures, or with activating groups on the ring), direct displacement of the bromide may be possible.
Given the known biological activities of the isoxazolo[5,4-b]pyridine core, derivatives synthesized from 3-Bromoisoxazolo[5,4-b]pyridine are promising candidates for screening in various therapeutic areas, including:
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Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.
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Infectious Diseases: As novel antibacterial or antiviral compounds.
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Inflammatory Diseases: As modulators of inflammatory pathways.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Bromoisoxazolo[5,4-b]pyridine is not widely available. However, based on the reactivity of similar bromo-heterocyclic compounds and the reagents used in its synthesis, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Reactivity Hazards: The synthesis involves strong acids, oxidizing agents (in the diazotization step), and potentially toxic heavy metal catalysts. Diazonium salts can be explosive when isolated and dry; they should always be used in solution and not isolated.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-Bromoisoxazolo[5,4-b]pyridine is a valuable and versatile building block for the synthesis of diverse chemical libraries targeting various biological pathways. While a dedicated, detailed publication on its synthesis and properties is currently scarce, this guide provides a robust, scientifically-backed framework for its preparation and utilization. The proposed synthesis via a Sandmeyer reaction of 3-aminoisoxazolo[5,4-b]pyridine is a logical and feasible route. The reactivity of the bromo substituent opens up a plethora of possibilities for derivatization through modern cross-coupling methodologies, making this compound a key asset for medicinal chemists and drug discovery professionals. As with any chemical synthesis, proper safety precautions and analytical verification of the final product are paramount.
References
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Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. PubMed, National Center for Biotechnology Information. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
